molecular formula C20H35BrN2S B3364653 N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide CAS No. 1173585-22-2

N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide

Cat. No.: B3364653
CAS No.: 1173585-22-2
M. Wt: 415.5
InChI Key: CJUSCOBNOAQABW-UHFFFAOYSA-N
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Description

N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C20H35BrN2S and a molecular weight of 415.48 g/mol . This compound is characterized by the presence of a benzyl group, a dodecylsulfanyl group, and a methanimidamide group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of dodecylthiol with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic properties, including potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity and enzyme modulation . The molecular pathways involved include the disruption of cellular processes and interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl(dodecylsulfanyl)methanimidamide hydrochloride
  • N-benzyl(dodecylsulfanyl)methanimidamide nitrate
  • N-benzyl(dodecylsulfanyl)methanimidamide sulfate

Uniqueness

N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to its analogs, the hydrobromide salt form offers distinct solubility and stability characteristics, making it suitable for various applications .

Properties

IUPAC Name

dodecyl N'-benzylcarbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2S.BrH/c1-2-3-4-5-6-7-8-9-10-14-17-23-20(21)22-18-19-15-12-11-13-16-19;/h11-13,15-16H,2-10,14,17-18H2,1H3,(H2,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUSCOBNOAQABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=NCC1=CC=CC=C1)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide
Reactant of Route 2
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N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide
Reactant of Route 3
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N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide
Reactant of Route 4
N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide
Reactant of Route 5
N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide
Reactant of Route 6
N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide

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